1-Octadecanesulfonyl chloride
Description
Significance in Organic Chemistry and Related Disciplines
The significance of 1-octadecanesulfonyl chloride in the chemical sciences stems from its utility as a synthetic intermediate and its presence in various natural systems. In organic synthesis, its primary role is that of a sulfonating agent. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to nucleophilic attack, enabling the formation of stable covalent bonds with a variety of nucleophiles. This reactivity is harnessed to synthesize long-chain sulfonamides through reactions with primary or secondary amines and sulfonate esters through reactions with alcohols. These reactions are fundamental in academic laboratories for constructing complex molecules with specific properties imparted by the long alkyl chain, such as increased lipophilicity. Furthermore, n-octadecane can be used as a starting material for the synthesis of this compound itself.
Beyond synthetic applications, this compound has been identified as a naturally occurring compound in various plant and marine species. Academic research involving Gas Chromatography-Mass Spectrometry (GC-MS) analysis has detected its presence in extracts from the seaweed Sarconema filiforme ijpsr.com, the leaves of Leea macrophylla nih.gov, and kenaf (Hibiscus cannabinus) under salt stress conditions. semanticscholar.org It has also been identified as a volatile compound in the stem extract of Breynia cernua. mdpi.com The discovery of this compound in natural sources is significant as it drives further inquiry into the biosynthetic pathways and the potential ecological or biological roles of such long-chain organosulfur compounds.
Scope of Academic Inquiry
Academic inquiry into this compound covers its synthesis, reactivity, and natural occurrence. The synthesis of sulfonyl chlorides in a research setting can be achieved through various methods, often involving the oxidation of corresponding thiols or the sulfonation of alkanes. While specific documented procedures for this compound are proprietary or found in general literature, analogous academic syntheses often employ oxidizing agents to convert an S-alkyl precursor to the desired sulfonyl chloride. rsc.org For example, a general method for creating sulfonyl chlorides involves the oxidation of a thiol with reagents like hydrogen peroxide and a catalyst. chemicalbook.com
The core of its reaction mechanism, a key area of study, involves the nucleophilic substitution at the sulfonyl group. The reaction proceeds with a nucleophile attacking the electron-deficient sulfur atom, leading to a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. This predictable reactivity makes it a reliable tool for researchers.
A significant portion of recent academic research focuses on the identification and characterization of this compound from natural extracts. These studies typically employ GC-MS to separate and identify volatile and semi-volatile components of complex mixtures obtained from plants and marine organisms. ijpsr.comnih.govsemanticscholar.orgmdpi.com In these contexts, this compound is often one of many compounds identified in broad screenings aimed at creating a chemical profile of an organism or assessing the biochemical response to environmental stimuli, such as salinity stress. semanticscholar.org
Selected Research Findings on the Natural Occurrence of this compound
| Organism | Extract Type/Part | Focus of Study | Reference |
|---|---|---|---|
| Sarconema filiforme (Seaweed) | Petroleum ether extract | GC-MS profiling of bioactive compounds | ijpsr.com |
| Leea macrophylla (Plant) | Methanolic extract of leaves | Isolation and characterization of compounds for bioactivity screening | nih.gov |
| Hibiscus cannabinus (Kenaf) | Leaf extract | Analysis of physiological and biochemical changes under salt stress | semanticscholar.org |
| Breynia cernua (Plant) | Methanolic extract of stem | Chemical profiling and in vitro bioactivity analysis | mdpi.com |
Properties
IUPAC Name |
octadecane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRWNKIQBYUKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143943 | |
| Record name | Octadecane-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20143943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10147-41-8 | |
| Record name | 1-Octadecanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10147-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane-1-sulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecane-1-sulphonyl chloride | |
| Source | EPA DSSTox | |
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| Record name | Octadecane-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Octadecanesulfonyl Chloride
Classical and Established Synthetic Routes
Traditional methods for preparing 1-octadecanesulfonyl chloride have been well-documented and are foundational in organic synthesis. These routes often involve strong reagents and have been refined over time for laboratory and industrial applications.
Synthesis from Alkyl Sulfonic Acids
A primary and straightforward method for the preparation of alkanesulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts. orgsyn.org For this compound, this involves reacting 1-octadecanesulfonic acid with a chlorinating agent. Common reagents for this transformation include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.orgcdnsciencepub.com
This approach, while direct, can have drawbacks such as harsh reaction conditions, extended reaction times, and the production of acidic and toxic byproducts. orgsyn.org For instance, the use of phosphorus pentachloride generates phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. A specific example involves the direct sulfonation of octadecane (B175841) with chlorosulfonic acid, followed by treatment with PCl₅ to yield this compound.
Oxidation of Thiol Derivatives
The oxidative chlorination of thiols provides another significant pathway to alkanesulfonyl chlorides. orgsyn.org This involves the oxidation of 1-octadecanethiol (B147371) in the presence of a chlorine source.
Several reagent systems have been developed for this purpose:
N-Chlorosuccinimide (NCS): A combination of N-chlorosuccinimide and dilute hydrochloric acid can smoothly oxidize various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.org Another variant employs NCS, tetrabutylammonium (B224687) chloride, and water for an in-situ preparation of sulfonyl chlorides. organic-chemistry.org
Hydrogen Peroxide/Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org The reaction is typically rapid and efficient, proceeding under mild conditions at room temperature. organic-chemistry.org Studies have shown that a 1:3 molar ratio of thiol to H₂O₂ with 1 mmol of SOCl₂ can lead to yields as high as 97% in just one minute. organic-chemistry.org
Thiourea (B124793) Intermediate Method
This two-step method offers a high-yield route for laboratory-scale synthesis. It begins with the reaction of a suitable alkyl halide, such as 1-chlorooctadecane (B165108), with thiourea to form an S-alkyl isothiourea salt. This intermediate is then subjected to oxidative chlorination.
A notable example uses tert-butyl hypochlorite (B82951) (t-BuOCl) as the oxidizing agent. The S-octadecyl isothiourea salt, formed by refluxing 1-chlorooctadecane and thiourea in ethanol (B145695), is dissolved in an acetonitrile-water mixture and treated with t-BuOCl at a controlled temperature (0–20°C). This process can achieve a high yield of 95% after extraction and recrystallization.
Advanced and Green Chemistry Approaches
In response to the growing need for sustainable chemical processes, recent research has focused on developing more environmentally friendly methods for synthesizing sulfonyl chlorides. These advanced approaches prioritize the use of safer reagents, milder conditions, and generate fewer hazardous byproducts.
Oxidative Chlorosulfonation Utilizing S-Alkyl Isothiourea Salts
Building upon the thiourea intermediate method, green chemistry approaches utilize less hazardous and more economical oxidizing agents. S-alkyl isothiourea salts are considered inexpensive and green starting materials. thieme-connect.com
Bleach-Mediated Synthesis: A clean and economical method employs household bleach (sodium hypochlorite, NaClO) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This procedure is environmentally and worker-friendly, uses readily available reagents, and allows for simple purification without chromatography, often resulting in high yields (up to 99%). thieme-connect.comorganic-chemistry.orgthieme-connect.com The byproducts, urea (B33335) and sodium salts, are water-soluble, facilitating easy separation of the desired sulfonyl chloride. thieme-connect.com
Sodium Chlorite (B76162) (NaClO₂)-Mediated Synthesis: Another environmentally benign approach uses sodium chlorite (NaClO₂) as the oxidant. organic-chemistry.orgorganic-chemistry.org This method is safe, convenient, and applicable to a diverse range of substrates, including S-alkyl isothiourea salts, thiols, and disulfides, providing high yields. organic-chemistry.org The reaction is typically carried out in acetonitrile (B52724) with concentrated HCl. organic-chemistry.org
Environmentally Benign Oxidative Chlorination Reagents
The direct oxidation of thiols has also been a focus of green chemistry innovation, with the development of novel reagent systems that avoid harsh chemicals.
Hydrogen Peroxide/Zirconium Tetrachloride (H₂O₂/ZrCl₄): This system is a very efficient reagent for the direct oxidative conversion of thiols and disulfides into the corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net It offers excellent yields, extremely short reaction times (often within a minute), and operates under mild, room temperature conditions. organic-chemistry.orgcolab.ws The primary byproduct of this reaction is water, making it an environmentally friendly option. organic-chemistry.org
Nitrate (B79036) Salt/Chlorotrimethylsilane (B32843): A mixture of a nitrate salt (e.g., sodium nitrate) and chlorotrimethylsilane (TMS-Cl) provides a mild and efficient reagent system for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.orgorganic-chemistry.org These reactions are generally highly selective, clean, and produce sulfonyl chlorides in high yield and purity, often without the need for further purification. organic-chemistry.org The reaction typically proceeds at 50°C over 1-3 hours. organic-chemistry.org
Synthetic Methodologies Summary
The following table provides a comparative overview of the different synthetic routes to this compound.
| Method Category | Specific Method | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Limitations |
| Classical/Established | From Alkyl Sulfonic Acids | 1-Octadecanesulfonic acid | PCl₅ or SOCl₂ | Moderate | Direct route | Harsh conditions, toxic byproducts orgsyn.org |
| Classical/Established | Oxidation of Thiol Derivatives | 1-Octadecanethiol | NCS/HCl | Good organic-chemistry.org | Smooth reaction organic-chemistry.org | Use of chlorinated solvents |
| Classical/Established | Oxidation of Thiol Derivatives | 1-Octadecanethiol | H₂O₂/SOCl₂ | Up to 97% organic-chemistry.org | Very fast, mild conditions organic-chemistry.orgorganic-chemistry.org | Highly reactive system |
| Classical/Established | Thiourea Intermediate Method | 1-Chlorooctadecane, Thiourea | t-BuOCl | 95% | High yield, straightforward purification | Requires careful handling of t-BuOCl |
| Advanced/Green | Bleach-Mediated (Isothiourea) | S-Octadecyl isothiourea salt | NaClO (Bleach) | Up to 99% organic-chemistry.orgthieme-connect.com | Economical, green, simple workup organic-chemistry.orgorganic-chemistry.orgthieme-connect.com | Potential for side reactions if not controlled |
| Advanced/Green | NaClO₂-Mediated (Isothiourea) | S-Octadecyl isothiourea salt | NaClO₂/HCl | High organic-chemistry.orgorganic-chemistry.org | Safe, environmentally benign organic-chemistry.orgorganic-chemistry.org | Requires acidic conditions |
| Advanced/Green | H₂O₂/Zirconium Tetrachloride | 1-Octadecanethiol | H₂O₂/ZrCl₄ | Excellent organic-chemistry.orgorganic-chemistry.org | Extremely fast, mild, green byproduct (water) organic-chemistry.orgcolab.ws | Cost of Zirconium Tetrachloride |
| Advanced/Green | Nitrate Salt/Chlorotrimethylsilane | 1-Octadecanethiol | Nitrate Salt/TMS-Cl | Excellent organic-chemistry.org | Mild, high selectivity, clean reaction organic-chemistry.orgorganic-chemistry.org | Requires heating (50°C) organic-chemistry.org |
Optimization of Reaction Conditions and Yields
The synthesis of this compound can be achieved through several distinct pathways, with the final yield and purity being highly dependent on the chosen reagents and reaction conditions. Optimization of these parameters is crucial for achieving efficient and high-yielding production of the target compound. Research has explored various methodologies, including the chlorination of sulfonic acid salts and the oxidative chlorination of thiol precursors, each with its own set of optimal conditions.
A notable method for the preparation of this compound involves the conversion of sodium octadecanesulfonate. In one documented procedure, treating sodium octadecanesulfonate with a chlorinating agent resulted in an 83% yield of this compound, which was collected as an oily product. chemrxiv.orgresearchgate.net This approach benefits from the use of a stable, solid starting material. The efficiency of this conversion is contingent on factors such as the choice of chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride), reaction temperature, and time. For instance, in the synthesis of analogous sulfonyl chlorides, heating a mixture of the sodium sulfonate salt with phosphorus pentachloride to temperatures between 170–180°C is recommended to ensure the reaction goes to completion, as lower temperatures can result in diminished yields. orgsyn.org
Another effective strategy is the oxidative chlorination of thiols. While specific yield data for the direct oxidative chlorination of 1-octadecanethiol is not extensively detailed in the available literature, general methods have been optimized for high efficiency. These methods often employ an oxidant in combination with a chloride source. For example, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water provides a route to sulfonyl chlorides from thiols. organic-chemistry.org Continuous flow protocols have also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org These flow chemistry methods offer enhanced safety and control over highly exothermic reactions, allowing for rapid optimization of parameters like residence time and temperature to maximize yield. rsc.org
The table below summarizes findings from various synthetic preparations of this compound and related analogues, highlighting the different precursors, key reagents, and reported yields. This comparative data underscores the importance of methodological choice in optimizing the synthesis.
Table 1. Comparative Analysis of Synthetic Methods for Sulfonyl Chlorides
| Precursor | Key Reagents | Yield | Notes | Reference(s) |
|---|---|---|---|---|
| Sodium octadecanesulfonate | Not specified | 83% | Product collected was an oily substance. | chemrxiv.orgresearchgate.net |
| Sodium benzenesulfonate | Phosphorus pentachloride | 75-80% | Reaction heated to 170-180°C for 15 hours. | orgsyn.org |
| Sodium benzenesulfonate | Phosphorus oxychloride | 74-87% | Reaction conditions similar to the PCl₅ method. | orgsyn.org |
| Thiols/Disulfides | H₂O₂ and SOCl₂ | Excellent yields | General method for oxidative chlorination. | organic-chemistry.org |
| Thiols/Disulfides | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Good yields | Optimized using a continuous flow reactor. | rsc.org |
Mechanistic Organic Chemistry of 1 Octadecanesulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Moiety
The chemical reactivity of 1-octadecanesulfonyl chloride is fundamentally dictated by the electrophilic character of the sulfur atom within the sulfonyl chloride (-SO₂Cl) group. This electrophilicity arises from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom. The significant electronegativity difference between sulfur and oxygen/chlorine results in a substantial partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles. wikipedia.org
The sulfonyl group's inductive and resonance effects create a highly polarized S-Cl bond, which facilitates the chloride ion's role as an effective leaving group in substitution reactions. wikipedia.org This inherent reactivity makes sulfonyl chlorides, including the 1-octadecyl derivative, powerful reagents for introducing the sulfonyl moiety into other molecules. They are considered among the most potent electrophiles in organic synthesis, readily reacting with a wide array of nucleophiles.
Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution is the hallmark reaction of this compound. These reactions proceed through a well-defined mechanistic pathway involving the formation and subsequent breakdown of a key intermediate.
Elimination of Chloride Ions
The tetrahedral intermediate is inherently unstable and rapidly collapses to restore a more stable electronic configuration. pressbooks.pub This occurs through the elimination of the most stable leaving group, which in this case is the chloride ion (Cl⁻). smolecule.com The departure of the chloride ion is facilitated by its ability to stabilize the negative charge, making it an excellent leaving group. pressbooks.pub As the chloride ion is expelled, the sulfur-oxygen double bond is reformed, leading to the final substitution product. This two-step process of addition-elimination (formation of the tetrahedral intermediate followed by elimination of the leaving group) is the characteristic mechanism for nucleophilic substitution at a sulfonyl sulfur. vanderbilt.edu
Table 1: Comparison of Leaving Group Ability in Acyl vs. Sulfonyl Compounds
| Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |
|---|---|---|---|
| Acid Chloride | Cl⁻ | Very Weak | Highest |
| Sulfonyl Chloride | Cl⁻ | Very Weak | High |
| Acid Anhydride | RCOO⁻ | Weak | High |
| Ester | RO⁻ | Strong | Moderate |
| Amide | R₂N⁻ | Very Strong | Low |
Redox Chemistry Involving the Sulfonyl Chloride Group
The sulfur atom in this compound exists in a high oxidation state (+6) and can undergo reduction. The specific products formed depend on the nature of the reducing agent and the reaction conditions.
Pathways to Sulfonic Acids
This compound can be readily converted to 1-octadecanesulfonic acid. This transformation is typically achieved through hydrolysis, which involves the reaction with water. wikipedia.org In this reaction, water acts as the nucleophile, attacking the electrophilic sulfur atom to form the tetrahedral intermediate as described in section 3.2.1. Subsequent elimination of the chloride ion and deprotonation of the resulting oxonium ion yields the final sulfonic acid product. wikipedia.orgwikipedia.org This reaction underscores the susceptibility of the sulfonyl chloride group to nucleophilic attack, even by weak nucleophiles like water.
Reaction Scheme: Hydrolysis to Sulfonic Acid R-SO₂Cl + H₂O → [R-SO₂(OH₂)⁺Cl⁻] → R-SO₃H + HCl
Pathways to Sulfonyl Hydrides
The term "sulfonyl hydride" (R-SO₂H) is not a commonly isolated product from the direct reduction of sulfonyl chlorides. The reduction of sulfonyl chlorides with strong reducing agents such as lithium aluminum hydride (LiAlH₄) generally leads to more extensive reduction. researchgate.netcdnsciencepub.com The typical and well-documented product of such a reaction is the corresponding thiol (mercaptan), in this case, 1-octadecanethiol (B147371) (C₁₈H₃₇SH). researchgate.netcdnsciencepub.com
The mechanistic pathway for this deep reduction is believed to involve initial hydride attack on the sulfur atom, leading to the displacement of the chloride ion and the formation of a sulfinate anion (R-SO₂⁻) intermediate. However, this intermediate is highly susceptible to further rapid reduction by the potent hydride reagent, ultimately cleaving the sulfur-oxygen bonds to yield the thiol upon aqueous workup. Therefore, while sulfinate species are intermediates, the pathway does not typically terminate at a stable sulfonyl hydride species under standard reducing conditions.
Table 2: Products of this compound Redox Reactions
| Reaction Type | Reagent(s) | Key Intermediate(s) | Final Product |
|---|---|---|---|
| Hydrolysis (Oxidation of S relative to H) | H₂O | Tetrahedral Adduct | 1-Octadecanesulfonic Acid |
| Reduction | LiAlH₄ | Sulfinate Anion | 1-Octadecanethiol |
Derivatization and Functionalization Strategies
Synthesis of Sulfonamide Derivatives
The reaction between a sulfonyl chloride and an amine is a fundamental method for synthesizing sulfonamides. ijarsct.co.inmdpi.com This reaction involves a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. smolecule.comijarsct.co.in
1-Octadecanesulfonyl chloride reacts with both primary and secondary amines to form the corresponding sulfonamides. libretexts.org The reactivity and the properties of the resulting products differ, a principle famously used in the Hinsberg test to distinguish between amine classes. byjus.com
Primary Amines: React with this compound to yield N-substituted octadecanesulfonamides. The resulting sulfonamide still possesses an acidic hydrogen on the nitrogen atom, rendering it soluble in aqueous alkali solutions. libretexts.orgbyjus.com
Secondary Amines: React to form N,N-disubstituted octadecanesulfonamides. Since these products lack an acidic hydrogen on the nitrogen, they are insoluble in alkali solutions. libretexts.orgbyjus.com
This differential reactivity allows for the selective synthesis of specific sulfonamide structures based on the choice of the starting amine. While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. ijarsct.co.in
Research has extended the use of this compound to the synthesis of more complex and novel sulfonamide structures, including those incorporating heterocyclic moieties like 1,3,4-oxadiazole (B1194373). These heterocyclic systems are of significant interest in medicinal chemistry. The synthesis of such derivatives often involves multi-step sequences. A general approach may involve first synthesizing a key intermediate, which is then reacted with this compound. For instance, studies have reported the synthesis of novel sulfonamide-based 1,3,4-oxadiazole derivatives using this compound, which have been evaluated for various biological activities.
The synthesis of a 1,3,4-oxadiazole ring itself typically involves the cyclization of diacylhydrazine precursors using dehydrating agents like phosphorus oxychloride. nih.gov By designing precursors that contain a free amino group, subsequent reaction with this compound can yield the target hybrid molecule.
Reactivity with Primary and Secondary Amines
Formation of Sulfonyl Esters
In addition to reacting with amines, this compound reacts with alcohols to form sulfonyl esters, also known as sulfonates. pearson.com This reaction is a common method for converting a poor leaving group (hydroxyl group of an alcohol) into an excellent leaving group (the sulfonate group). pearson.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the this compound. pearson.com This is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the hydrogen chloride (HCl) byproduct. mnstate.edu A key feature of this transformation is that it proceeds with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. pearson.com
Reactions with Unsaturated Organic Substrates
This compound can also be employed in reactions with unsaturated compounds, such as alkenes and alkynes, to generate a variety of functionalized products. magtech.com.cn These reactions often proceed via radical or ionic pathways and significantly expand the synthetic utility of the sulfonyl chloride. magtech.com.cn
Sulfonyl chlorides are known to participate in annulation reactions, which involve the formation of a new ring. magtech.com.cn For example, they can undergo [2+2] annulations with certain unsaturated substrates. magtech.com.cn These reactions provide a pathway to cyclic sulfonated compounds, which can be valuable synthetic intermediates. While the general reactivity is established for sulfonyl chlorides, specific studies detailing the participation of this compound in such reactions are less common but theoretically plausible under appropriate conditions.
Chlorosulfonylation is a reaction where a sulfonyl chloride adds across a double or triple bond, with the sulfonyl group and a chlorine atom attaching to the carbons of the unsaturated bond. magtech.com.cn This reaction can be initiated by various methods, including photoredox catalysis. researchgate.net For example, a visible-light-mediated photocatalytic protocol using copper-based catalysts has been developed to convert a range of olefins into their chlorosulfonylated products. magtech.com.cn The reaction conditions typically involve the olefin, the sulfonyl chloride, and a catalyst in a suitable solvent, irradiated with light of a specific wavelength (e.g., blue or green LEDs). researchgate.net This method allows for the direct functionalization of alkenes with both a sulfonyl group and a chlorine atom in a single step.
Sulfonylation and Sulfenylation Reactions
This compound is a highly reactive compound, primarily due to the electrophilic nature of its sulfonyl chloride group (-SO₂Cl). smolecule.com This reactivity makes it a key reagent in sulfonylation reactions. Sulfonylation is a chemical process that involves the introduction of a sulfonyl group (R-SO₂-) into a molecule. In the case of this compound, it reacts readily with nucleophiles such as amines, alcohols, and thiols. smolecule.com The reaction with amines leads to the formation of sulfonamides, while reactions with alcohols produce sulfonate esters. smolecule.com
The mechanism of these reactions typically involves a nucleophilic attack on the sulfur atom of the sulfonyl chloride group, which results in the displacement of the chloride ion. smolecule.com This process is fundamental to the synthesis of a wide range of organic compounds. magtech.com.cn
While the term sulfenylation also relates to the introduction of a sulfur-containing group, specifically a sulfenyl group (RS-), the direct use of this compound for sulfenylation is not its primary application. Sulfonyl chlorides are more commonly employed as precursors for sulfonyl, not sulfenyl, groups. magtech.com.cn
Arylation and Fluoroalkylation
Arylation reactions involve the attachment of an aryl group to a molecule. While sulfonyl chlorides can be utilized in certain cross-coupling reactions, the direct arylation using this compound as the aryl source is not a standard or widely reported transformation. More commonly, sulfonyl chlorides are used in desulfitative cross-coupling reactions where the sulfonyl group is removed and replaced, but this is distinct from direct arylation where the entire aryl moiety is transferred. sioc-journal.cn
Fluoroalkylation, the introduction of a fluoroalkyl group, is a significant strategy in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. rsc.org While there is extensive research on fluoroalkylation reactions, the direct involvement of this compound in these specific transformations is not prominently documented in the reviewed literature. These reactions typically employ specialized fluoroalkylating agents. rsc.org
Modification of Biomolecules (e.g., Proteins, Peptides)
The reactivity of this compound with nucleophiles makes it a useful tool for the modification of biomolecules, such as proteins and peptides. smolecule.com These biological macromolecules possess various nucleophilic functional groups on their amino acid side chains, including the amine groups in lysine (B10760008) and the hydroxyl groups in serine, threonine, and tyrosine. nih.govpeptide.com
The sulfonyl chloride can react with these groups to form stable covalent bonds. smolecule.com This modification can be used to study the structure-function relationships of proteins and peptides. smolecule.com For instance, attaching the long octadecyl chain can alter the hydrophobicity of a peptide, which may influence its interaction with cell membranes or other proteins.
Computational studies, such as molecular docking, have explored the interaction of this compound with proteins. One such study investigated its binding to specific amino acid residues like serine and tyrosine within a protein's active site. researchgate.net This highlights the potential for this compound to act as a covalent modifier of protein function. The modification of peptides with moieties like this compound can also be a strategy to enhance their stability and cellular uptake. nih.gov
Table 1:
| Reaction Type | Reactant | Product Type | Significance |
|---|---|---|---|
| Sulfonylation | Amines | Sulfonamides | Synthesis of a major class of organic compounds. smolecule.com |
| Sulfonylation | Alcohols | Sulfonate Esters | Formation of sulfonate esters. smolecule.com |
| Biomolecule Modification | Proteins (e.g., Lysine, Serine, Tyrosine residues) | Covalently Modified Proteins | Studying structure-function relationships, altering hydrophobicity. researchgate.net |
| Biomolecule Modification | Peptides | Modified Peptides | Enhancing stability and cellular uptake. nih.gov |
Applications in Contemporary Chemical Research
Reagent in Advanced Organic Synthesis
In the realm of organic synthesis, 1-octadecanesulfonyl chloride is prized for its ability to introduce the octadecanesulfonyl group into various molecular frameworks, a process that is fundamental to the synthesis of complex organic structures.
The primary role of this compound in organic synthesis is as a reagent for introducing the long octadecane (B175841) sulfonyl group (C18H37SO2-) onto other molecules. The sulfonyl chloride functional group (-SO2Cl) is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed to form stable sulfonamide and sulfonate ester linkages.
The reaction with amines (R-NH2) yields N-substituted octadecanesulfonamides, while reaction with alcohols (R-OH) produces octadecanesulfonate esters. These reactions are fundamental in synthetic chemistry for building larger, more complex molecules with specific functionalities. The long alkyl chain often imparts increased lipophilicity to the resulting molecule.
A notable example of its application is in the synthesis of sulfonamides, such as 3-(octadecane-1-sulfonylamino)-4-methoxy-N-phenyl-benzamide. Sulfonyl chlorides, in general, are recognized as important intermediates in organic and medicinal synthesis. magtech.com.cn Their reactions with various unsaturated compounds like alkenes and alkynes are a key strategy for creating diverse molecular architectures. magtech.com.cn
Table 1: Reactions of this compound
| Reactant Type | Functional Group | Product Type | General Reaction |
| Amine | -NH2 | Sulfonamide | C18H37SO2Cl + R-NH2 → C18H37SO2NH-R + HCl |
| Alcohol | -OH | Sulfonate Ester | C18H37SO2Cl + R-OH → C18H37SO2O-R + HCl |
While direct, extensive research linking this compound to the synthesis of a wide range of commercial dyes and pigments is not broadly published in readily accessible literature, its role as a precursor is understood through its fundamental reactivity. The introduction of a long, hydrophobic sulfonyl chain can be a strategic step in the synthesis of specialized dyes or pigments where properties like solubility, lightfastness, or affinity for certain substrates need to be precisely controlled. The sulfonamide linkage it forms is a common structural motif in various functional organic molecules.
Introduction of Long-Chain Sulfonyl Groups
Role in Materials Science and Engineering
The unique amphiphilic characteristics of molecules derived from this compound make it a valuable compound in materials science, influencing the properties of surfaces, polymers, and specialized fluids.
This compound serves as an important intermediate in the synthesis of surfactants and detergents. smolecule.com Its structure, combining a long, oil-soluble (lipophilic) hydrocarbon tail with a polar (hydrophilic) head that can be derived from the sulfonyl chloride group, is the quintessential feature of a surfactant molecule.
The sulfonation process is a key chemical reaction for producing anionic surfactants, which are the primary active components in most detergents. scribd.com These surfactants work by reducing the surface tension of water, allowing them to wet surfaces and remove dirt by encapsulating it in micelles. scribd.com By reacting this compound with appropriate nucleophiles, chemists can synthesize anionic surfactants with a C18 tail, which provides strong hydrophobic character. These long-chain surfactants are utilized for their specific surface-active properties in various industrial formulations.
The reactivity of the sulfonyl chloride group allows it to be used for the chemical modification and functionalization of various materials, including polymers and carbon-based structures. A specific application is in the modification of lignin-based porous carbon. mdpi.com
Lignin, a complex biopolymer, can be converted into porous carbon materials with high surface areas. researchgate.netresearchgate.netnih.gov These materials are useful for applications like adsorption and catalysis. mdpi.com In one study, lignin-based porous carbon was modified using a sulfonyl chloride derivative to create a catalyst. mdpi.com This process involved creating sulfonyl chloride functional groups on the carbon surface, which then acted as sites for further chemical reactions, in this case, to support a metal phthalocyanine (B1677752) catalyst. mdpi.com This functionalization was crucial for the catalytic performance in the oxidative degradation of lignin, demonstrating how this compound can be used to tailor the surface chemistry of advanced materials. mdpi.com The resulting catalyst showed a high specific surface area of 638.98 m²/g. mdpi.com
This compound has been identified as a component in studies related to pour point depressants (PPDs) for crude oil and lubricants. nih.govacs.org The pour point is the lowest temperature at which an oil can flow. ijeast.comquimidroga.com At low temperatures, wax crystals in the oil can agglomerate, forming a gel-like structure that prevents flow. ijeast.com
PPDs are chemical additives designed to inhibit or modify the formation of these wax crystals, thereby lowering the pour point and ensuring the fluidity of the oil in cold conditions. ijeast.comjdlubricant.com The long alkyl chain of this compound and its derivatives can interact with the paraffin (B1166041) waxes in the oil, while the polar head group interferes with the crystal lattice formation. This co-crystallization disrupts the growth of the large wax networks. Research involving the gas chromatography-mass spectrometry analysis of crude oil treated with additives has listed this compound among the detected compounds, suggesting its role or that of its derivatives in the formulation of effective pour point depressants. nih.govacs.org
Functionalization of Polymeric and Carbonaceous Materials (e.g., lignin-based porous carbon)
Contributions to Polymer Chemistry
This compound plays a role in polymer chemistry, primarily in the modification of polymer surfaces and the synthesis of specialized polymers. Its long alkyl chain and reactive sulfonyl chloride group allow for the introduction of specific functionalities to polymer structures.
Chemical Modification of Polymer Backbones
The chemical modification of existing polymer backbones is a key strategy for altering their physical and chemical properties. nih.gov this compound can be used for the surface modification of polymers, a process that is crucial for developing materials with specific functionalities for medical and other applications. nih.gov This modification is often achieved through grafting techniques, where molecules are covalently bonded to the polymer surface. nih.gov The long octadecyl chain of this compound can impart hydrophobicity to polymer surfaces, which is a desirable characteristic for applications such as hydrophobic polymer coatings.
The process of modifying a polymer backbone often involves introducing new functional groups. nih.gov For instance, sulfonyl chloride groups can be introduced into a polymer backbone through a sulfochlorination process. rsc.org These reactive groups can then be further modified, for example, by hydrolysis to convert them into sulfonic acid groups, thereby altering the polymer's properties. rsc.org While the focus of much polymer modification has been on the periphery, transforming the polymer backbone itself offers a powerful route to new materials. chemrxiv.org
Synthesis of Functionalized Monomers and Polymers
This compound serves as a reagent in the synthesis of functionalized monomers, which are the building blocks for creating polymers with tailored properties. These monomers can be designed to incorporate specific chemical groups that will ultimately define the characteristics of the final polymer.
The reactive sulfonyl chloride group allows for the incorporation of the long octadecyl chain into various monomer structures. These functionalized monomers can then be polymerized to create polymers with specific surface properties or to act as precursors for materials like surfactants. The synthesis of polymers with well-defined structures and functional chain ends can be achieved through living polymerization techniques, where sulfonyl halides can act as initiators. cmu.edu
| Polymer Type | Modification/Synthesis Method | Resulting Property/Application |
| Hydrophobic Polymer Coatings | Surface modification with this compound. | Increased hydrophobicity. |
| Functionalized Polymers | Synthesis using monomers functionalized with this compound. | Tailored properties for specific applications. |
| Proton Exchange Membranes | Sulfochlorination of polymer backbone followed by hydrolysis. rsc.org | Introduction of sulfonic acid groups for enhanced proton conductivity. rsc.org |
Biological Research Perspectives
The unique chemical properties of this compound, particularly the reactivity of its sulfonyl chloride group, make it a valuable tool in various areas of biological research.
Investigation of Structure-Function Relationships in Biomolecule Modification
This compound is utilized in the modification of biomolecules like proteins and peptides. smolecule.com This modification is instrumental in studying the relationship between the structure of these molecules and their biological function. smolecule.com The sulfonyl chloride group can react with nucleophilic groups in biomolecules, such as the amino groups in proteins, leading to the formation of stable sulfonamide bonds. This allows researchers to probe how the addition of a long alkyl chain affects the biomolecule's activity and interactions. smolecule.com For example, sulfonyl chlorides have been shown to inhibit certain enzymes by modifying amino acid residues in their active sites.
In silico studies, such as molecular docking, have been used to investigate the binding of this compound to proteins. researchgate.netresearchgate.net These studies have shown that it can interact with specific amino acid residues, such as serine and tyrosine, through hydrogen bonding and pi-stacking interactions. researchgate.net
Development of Sulfonamide-Based Compounds for Antimicrobial Studies
Sulfonamides have a long history as the first successfully synthesized antimicrobial drugs. ceon.rs this compound serves as a key building block in the synthesis of novel sulfonamide-based compounds for antimicrobial research. The antimicrobial action of sulfonamides generally involves the inhibition of folic acid synthesis in microorganisms, which is essential for their growth and reproduction. ceon.rs
Research has shown that sulfonamide derivatives synthesized from this compound exhibit antibacterial properties. For instance, some derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The development of new antimicrobial agents is crucial due to the increasing prevalence of multidrug-resistant bacteria. frontiersin.orgnih.gov The synthesis of novel sulfonamide compounds is one approach to address this challenge. chemmethod.com
| Organism | Compound Type | Observed Effect |
| Staphylococcus aureus | Sulfonamide derivatives of this compound | Antibacterial activity. |
| Various bacterial strains | Novel sulfonamide-based 1,3,4-oxadiazole (B1194373) derivatives | Significant antimicrobial activities. |
Exploration in Anticancer Research (e.g., apoptosis induction in MCF-7 cell lines)
Compounds derived from this compound have shown potential in anticancer research. Studies have indicated that certain derivatives can induce apoptosis, or programmed cell death, in cancer cell lines such as the MCF-7 breast cancer cell line. mdpi.com For example, an extract containing this compound induced apoptosis in MCF-7 cells at a concentration of 1600 ppm. mdpi.com Another study on the ethanolic extract of Calocybe indica, which contains this compound, showed a maximum inhibition of 69.11% on the growth of human breast cancer cells (MCF-7) at a concentration of 100µg/ml. rjptonline.org
The ability of this compound to modify biomolecules may contribute to its potential therapeutic efficacy in cancer treatment. The presence of this compound has also been identified in plant extracts that exhibit cytotoxic activity against other cancer cell lines, including NCIH-460 and MDAMB-231. researchtrend.net
| Cell Line | Compound/Extract | Observed Effect |
| MCF-7 (Breast Cancer) | Derivatives of this compound | Induction of apoptosis. |
| MCF-7 (Breast Cancer) | Extract containing this compound | Apoptosis at 1600 ppm. mdpi.com |
| MCF-7 (Breast Cancer) | Ethanolic extract of Calocybe indica (contains this compound) | 69.11% growth inhibition at 100µg/ml. rjptonline.org |
| NCIH-460 (Lung Cancer) | Plant extract containing this compound | Good cytotoxic activity. researchtrend.net |
| MDAMB-231 (Breast Cancer) | Plant extract containing this compound | Good cytotoxic activity. researchtrend.net |
Detection and Analysis in Natural Product Research
This compound has been identified as a volatile compound in the extracts of several plant species, often in studies investigating their bioactive properties. Its detection is typically accomplished through gas chromatography-mass spectrometry (GC-MS), a powerful analytical technique for separating and identifying individual components within a complex mixture.
In a study on the aerial parts of Launaea procumbens, a wild edible plant, this compound was detected as one of the chemical constituents. nih.gov The analysis, which involved a derivatization step using BFSTA + TMCS reagent before GC-MS, identified the compound with a retention time of 20.487 minutes. nih.gov Similarly, this compound was found in a mixed ethanol (B145695) extract of Rosmarinus officinalis (rosemary) and Curcuma longa (turmeric), where its physicochemical properties were evaluated in silico for potential neuroprotective applications. nih.gov
Research on papaya (Carica papaya L.) fruit treated with 1-methylcyclopropene (B38975) (1-MCP), an inhibitor of ethylene (B1197577) action, also revealed the presence of this compound. researchgate.net It was noted as one of the antimicrobial compounds found exclusively in the treated fruits, suggesting a role in preventing microbial growth associated with ripening. researchgate.net Furthermore, it was previously identified in the volatile floral extract of Acacia auriculiformis, which demonstrated antioxidant and antifungal activities. The consistent identification of this compound in plant extracts known for their medicinal or biological activities suggests its potential contribution to these effects.
Table 1: Identification of this compound in Various Plant Extracts
| Plant Source | Part/Extract Type | Analytical Method | Associated Finding/Activity |
|---|---|---|---|
| Launaea procumbens | Aerial Part Extract | GC-MS | Phytochemical profiling. nih.gov |
| Rosmarinus officinalis & Curcuma longa | Mixed Ethanol Extract | GC-MS | Analysis for potential neuroprotective compounds. nih.gov |
| Carica papaya L. (Papaya) | Fruit (1-MCP treated) | GC-MS | Identified as a potential antimicrobial compound. researchgate.net |
| Acacia auriculiformis | Volatile Floral Extract | Not Specified | Extract showed antioxidant and antifungal activity. |
Role in Plant Stress Response Mechanisms
Recent research has highlighted the involvement of this compound in plant responses to abiotic stress. Specifically, its biosynthesis has been shown to be induced by salt stress, a major environmental factor limiting agricultural productivity.
A study investigating the effects of different sodium chloride (NaCl) concentrations on Kenaf (Hibiscus cannabinus L.) found that salt stress prompted the biosynthesis of new volatile compounds, including 1-octadecanesulphonyl chloride. This induction was observed through GC-MS analysis of leaf extracts from plants subjected to various levels of salinity. The appearance of this compound, alongside other physiological and biochemical changes like the accumulation of antioxidants, is part of the plant's complex defense mechanism to cope with the stressful conditions. These findings provide insight into how plants like H. cannabinus adapt to saline environments and suggest that this compound may be a biomarker for this type of stress response.
Further evidence of its role in stress response comes from research on papaya fruit treated with 1-MCP. researchgate.net The treatment, which induces a chemical and ripening-related stress, led to the exclusive production of this compound and benzoic acid, compounds believed to help inhibit microbial contamination during the delayed ripening process. researchgate.net
Catalytic Applications
The unique reactivity of the sulfonyl chloride functional group makes this compound and related compounds valuable in the field of catalysis, particularly in photocatalytic systems.
Reagent in Photocatalytic Systems
Sulfonyl chlorides are utilized as reagents in photocatalysis, a process where light energy is used to accelerate a chemical reaction. In these systems, sulfonyl chlorides can function as precursors to highly reactive intermediates. Upon one-electron reduction, a process that can be initiated by a photocatalyst excited by light, the sulfonyl chloride molecule can release a chloride ion and form an alkyl or aryl radical. These radicals are valuable intermediates in organic synthesis, capable of participating in a wide variety of bond-forming reactions.
The photocatalytic reduction of sulfonyl chlorides can be achieved using various photocatalysts, including organic dyes and carbon nitride materials like potassium poly(heptazine imide) (K-PHI). The process offers a mild and efficient alternative to traditional methods for generating these radical species.
Influence on Selective Product Generation under Photocatalysis
A significant advantage of photocatalysis is the ability to control reaction pathways and product selectivity by tuning the properties of the light source. Research has demonstrated that by varying the wavelength (color) of the incident light, a single photocatalytic system can be directed to produce different products from the same starting materials.
In a notable example using potassium poly(heptazine imide) as the photocatalyst, researchers could selectively generate three different products from S-arylthioacetates simply by changing the color of the light. When the system was irradiated with blue light (e.g., 410 nm), it promoted a reaction pathway that led to the synthesis of sulfonyl chlorides. This is because the higher energy photons excite electrons from the valence band to the conduction band of the photocatalyst, initiating a one-electron oxidation of the thioacetate (B1230152) to a radical cation, which ultimately leads to the formation of the sulfonyl chloride. In contrast, using lower-energy green light (e.g., 500 nm) triggered a different mechanism (energy transfer), resulting in the formation of a different class of compounds. This chromoselective control provides a powerful tool for chemists to influence reaction outcomes, and the synthesis of sulfonyl chlorides is a key application of this principle.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-methylcyclopropene (1-MCP) |
| Benzoic acid |
| Potassium poly(heptazine imide) (K-PHI) |
| S-arylthioacetates |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 1-Octadecanesulfonyl chloride, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the long alkyl chain. The protons closest to the electron-withdrawing sulfonyl chloride group are the most deshielded and thus appear at the highest chemical shift (downfield). A triplet signal is expected for the methylene (B1212753) group adjacent to the SO₂Cl group (α-CH₂), typically around 3.5-3.6 ppm, due to coupling with the adjacent methylene group. researchgate.net The rest of the methylene protons in the long alkyl chain (-(CH₂)₁₆-) produce a large, overlapping multiplet in the upfield region, typically around 1.2-1.4 ppm. The terminal methyl group (-CH₃) appears as a characteristic triplet at approximately 0.8-0.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. The carbon atom directly bonded to the sulfonyl chloride group is the most downfield signal due to the strong deshielding effect. Other signals correspond to the numerous methylene carbons of the octadecyl chain and the terminal methyl carbon, which is the most upfield signal. oregonstate.educompoundchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| α-CH₂ (C1) | ~3.5-3.6 (triplet) | ~60-70 |
| β-CH₂ (C2) | ~1.8-1.9 (multiplet) | ~25-35 |
| -(CH₂)₁₅- | ~1.2-1.4 (multiplet) | ~22-32 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual values may vary depending on the solvent and instrument.
Chromatographic Techniques (HPLC, GC) for Purity Assessment
Chromatographic methods are essential for assessing the purity of this compound, separating it from starting materials, byproducts, or degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase setup, is effective for quantifying the purity of sulfonyl chlorides. A C18 column is commonly used, with a mobile phase typically consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724). google.com Detection is often achieved using an ultraviolet (UV) detector, as the sulfonyl chloride group, while not a strong chromophore, allows for detection. This technique can effectively resolve the target compound from non-polar impurities. nih.gov
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is another powerful technique for purity assessment and identification. nih.gov The compound's volatility allows it to be analyzed by GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the eluted compound. Several studies have reported the identification of this compound in various sample matrices using GC-MS. mdpi.comscispace.comnih.govmdpi.com
Table 2: Typical Chromatographic Methods for this compound Analysis
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water Gradient | UV Detector |
Elemental Analysis for Stoichiometric Consistency
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound, ensuring its stoichiometric consistency. For this compound, this analysis measures the percentage composition of carbon, hydrogen, chlorine, and sulfur. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₈H₃₇ClO₂S. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.
Table 3: Theoretical Elemental Composition of this compound (C₁₈H₃₇ClO₂S)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 18 | 216.198 | 61.24 |
| Hydrogen (H) | 1.008 | 37 | 37.296 | 10.57 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 10.04 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 9.07 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 9.08 |
| Total | | | 353.005 | 100.00 |
X-ray Crystallography for Structural Elucidation of Novel Derivatives
While X-ray crystallography is not typically required for the routine confirmation of a known structure like this compound, it is an invaluable tool for the unambiguous structural elucidation of novel derivatives synthesized from it. When this compound is reacted to form new, crystalline compounds (e.g., complex sulfonamides or sulfonate esters), single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry, which is often impossible to determine by spectroscopic methods alone.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfonyl chloride (-SO₂Cl) group and the long alkyl chain. nist.gov
The most prominent peaks are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the region of 1370-1380 cm⁻¹ and 1170-1180 cm⁻¹, respectively. Additionally, the C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹. athabascau.ca The presence of these specific bands provides clear evidence for the compound's functional group composition. libretexts.org
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2920-2960 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 2850-2870 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1375 | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1175 | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
Data sourced from the NIST Chemistry WebBook and general IR spectroscopy tables. nist.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Spectroscopic Prediction (e.g., NMR chemical shifts, IR spectra)
Density Functional Theory (DFT) stands as a primary computational method for predicting the spectroscopic properties of molecules like 1-octadecanesulfonyl chloride. rsc.org This approach allows for the calculation of key spectroscopic data, which can be compared with experimental results to confirm molecular structure and purity.
Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are crucial for verifying the compound's structural integrity. Similarly, DFT can generate predicted Infrared (IR) spectra, which correspond to the vibrational frequencies of the molecule's functional groups. nist.gov These computational spectra serve as a benchmark for experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy. For instance, the characteristic vibrational bands of the sulfonyl chloride (–SO₂Cl) group can be computationally modeled. DFT is also employed to model reaction pathways, such as predicting the activation energies for competing reactions like sulfonylation and hydrolysis.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ekb.eg This method is instrumental in structure-based drug design. mdpi.com For this compound and its derivatives, docking studies have been pivotal in exploring potential therapeutic applications by simulating interactions with various protein targets.
The efficacy of a potential drug molecule is often correlated with its binding affinity to a specific biological target. This affinity is quantified as a binding energy, with more negative values indicating a stronger, more stable interaction.
Interactions with Bacterial Proteins: Molecular docking studies have identified this compound as a promising antibacterial agent. researchgate.nettjnpr.orgresearchgate.net The compound has shown strong binding affinities for the active sites of several bacterial proteins. researchgate.nettjnpr.orgresearchgate.net For example, it was identified as the most potent phytochemical in a plant extract against proteins with PDB IDs 3HG7, 1JIJ, and 2RHQ. researchgate.nettjnpr.orgresearchgate.net The binding energies were comparable to those of standard medications, suggesting significant potential as an antibacterial agent. researchgate.nettjnpr.org Further analysis of its interaction with the 3HG7 protein revealed binding with SER284 and TYR75 amino acid residues. researchgate.net
| Bacterial Protein Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| 3HG7 | -8.10 | researchgate.nettjnpr.orgresearchgate.net |
| 1JIJ | -8.19 | researchgate.nettjnpr.orgresearchgate.net |
| 2RHQ | -8.57 | researchgate.nettjnpr.orgresearchgate.net |
| 3VSL | -7.8 | nih.gov |
Interactions with HIV-1 Protease and Sickle Hemoglobin (HbS): HIV-1 protease is a critical enzyme for the replication of the HIV virus, making it a key target for antiretroviral drugs. researchgate.netnih.gov While this compound was identified in a plant extract studied for its potential to inhibit HIV-1 protease, specific binding energy data for this compound against the enzyme has not been detailed in the available research. japsonline.com
Similarly, sickle hemoglobin (HbS) is the primary target in therapies for sickle cell disease, where the goal is to inhibit the polymerization of deoxygenated HbS. haematologica.orgmdpi.com Although various compounds are being investigated for their interaction with HbS, molecular docking studies specifically detailing the binding of this compound to sickle hemoglobin are not presently available in the scientific literature. nih.govnih.gov
In silico tools are widely used to predict the pharmacokinetic properties of a molecule, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions are vital in the early stages of drug discovery to filter out candidates with poor bioavailability or undesirable characteristics.
ADME and Physicochemical Properties: The ADME profile of this compound has been computationally assessed, revealing properties that suggest its potential as a bioactive agent. researchgate.nettjnpr.orgintegrityresjournals.org Key physicochemical descriptors that influence its ADME profile have been calculated. The compound's high hydrophobicity, due to its long 18-carbon chain, is a significant factor, limiting its solubility in aqueous media. Its lipophilicity (Consensus Log Po/w) has been calculated at 6.68, indicating a high preference for lipid environments. integrityresjournals.org
| Physicochemical Property | Predicted Value | Reference |
|---|---|---|
| Heavy Atoms | 22 | integrityresjournals.org |
| Rotatable Bonds | 17 | integrityresjournals.org |
| H-bond Acceptors | 2 | integrityresjournals.org |
| H-bond Donors | 0 | integrityresjournals.org |
| Topological Polar Surface Area (TPSA) | 42.52 Ų | integrityresjournals.org |
| Consensus Log Po/w (Lipophilicity) | 6.68 | integrityresjournals.org |
Bioactivity Score and Bioavailability Radar: Bioactivity scores and bioavailability radar plots are computational tools used for a rapid assessment of a compound's drug-likeness. The bioavailability radar for a compound provides a visual representation of six key physicochemical properties: lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.gov The optimal range for each property is depicted as a pink area on the radar plot. nih.gov Computational analyses that included bioactivity scores and bioavailability radar have consistently pointed to this compound as a powerful potential antibacterial agent. researchgate.nettjnpr.orgresearchgate.netresearchgate.net
Analysis of Binding Energies and Active Site Interactions (e.g., against bacterial proteins, HIV-1 protease, HbS)
Quantum Mechanical Approaches to Reaction Pathways
Quantum mechanical (QM) methods are fundamental in theoretical chemistry for accurately describing electronic structure and reactivity. arxiv.org These approaches are used to model the potential energy surfaces (PESs) of chemical reactions, providing detailed insights into reaction mechanisms, transition states, and activation energies. arxiv.orgnih.gov
For sulfonyl chlorides, QM calculations, particularly using DFT, can model the pathways of key reactions. One such application is the study of the bimolecular nucleophilic substitution (S_N2) reaction, which is characteristic of this compound's reactivity with nucleophiles like amines or alcohols to form sulfonamides and sulfonate esters, respectively. QM can elucidate the transition state structures and energy barriers for these sulfonylation reactions. Furthermore, these methods can be used to investigate competing reaction pathways, such as hydrolysis, where the sulfonyl chloride group reacts with water. Such studies are crucial for understanding the compound's stability and for optimizing reaction conditions in synthetic applications.
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In silico modeling provides a rapid and cost-effective means to conduct SAR studies by computationally generating and evaluating derivatives of a lead compound. nih.gov
Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate specific structural features (e.g., electronic properties or steric bulk of substituents) with reaction outcomes or biological activity. These models help in the rational design of new derivatives with enhanced potency and improved pharmacokinetic properties, guiding synthetic efforts toward the most promising candidates.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of sulfonyl chlorides, including 1-octadecanesulfonyl chloride, is undergoing a transformation towards more efficient, safer, and environmentally benign processes. Traditional methods often rely on hazardous reagents and harsh conditions. organic-chemistry.org Emerging research focuses on overcoming these limitations.
A promising strategy involves the oxidative chlorination of odorless S-alkyl isothiourea salts, which can be readily prepared from alkyl halides like 1-chlorooctadecane (B165108) and thiourea (B124793). organic-chemistry.org This approach utilizes milder and safer chlorinating agents such as N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), and sodium chlorite (B76162). organic-chemistry.orgorganic-chemistry.org These methods are operationally simple, scalable, and avoid the use of toxic chlorine gas, with byproducts that are often water-soluble and easily removed or recycled. organic-chemistry.org
Another innovative method employs a hydrogen peroxide (H₂O₂) and zirconium tetrachloride (ZrCl₄) system for the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides. organic-chemistry.org This process is notable for its excellent yields, extremely short reaction times (often within minutes), and mild, room-temperature conditions, generating only water as a byproduct. organic-chemistry.org The development of one-pot syntheses, for example using cyanuric chloride to convert amine-derived sulfonate salts into sulfonamides via a sulfonyl chloride intermediate, also represents a significant step towards procedural efficiency. organic-chemistry.org
| Method | Precursor | Key Reagents | Key Advantages | Reference |
|---|---|---|---|---|
| NCS Chlorosulfonation | S-Alkyl Isothiourea Salt | N-Chlorosuccinimide (NCS) | Avoids odorous thiols and toxic chlorine gas; byproduct can be recycled. | organic-chemistry.org |
| Bleach-Mediated Oxidation | S-Alkyl Isothiourea Salt | Sodium Hypochlorite (NaOCl) | Uses inexpensive and readily available reagents; environmentally friendly. | organic-chemistry.org |
| Zirconium-Catalyzed Oxidation | Thiol or Disulfide | H₂O₂, ZrCl₄ | Very fast reaction times, high yields, mild conditions, generates only water. | organic-chemistry.org |
| Cyanuric Chloride Method | Amine-Derived Sulfonate Salt | Cyanuric Chloride, Triethylamine | Mild, one-pot procedure for direct conversion to sulfonamides. | organic-chemistry.org |
Exploration of Undiscovered Reactivity Pathways
While the primary reactivity of this compound involves nucleophilic substitution to form sulfonamides and sulfonates, future research is expected to delve into less conventional reaction pathways. One significant area of exploration is the generation of sulfene (B1252967) intermediates. Under basic conditions, alkanesulfonyl chlorides with α-hydrogens can undergo elimination to form these highly reactive species (R-CH=SO₂), which can then participate in a variety of cycloadditions and insertions that are inaccessible through direct substitution. mdpi.com
Investigating the solvolysis-decomposition reactions of long-chain sulfonyl chlorides under various conditions can provide deeper mechanistic insights. mdpi.com Furthermore, expanding the scope of coupling partners is a key trend. For instance, reactions with organometallic reagents, such as the reported synthesis of α-alkynyl perfluoroalkyl sulfoxides from alkynylzinc chlorides and perfluoroalkanesulfinyl chlorides, could be adapted for this compound to forge novel carbon-sulfur bonds. researchgate.net Another emerging pathway involves controlled elimination reactions; for example, certain substituted alkanesulfonyl chlorides have been shown to yield vinylsulfonamides upon reaction with amines, indicating a competing elimination pathway that could be harnessed for synthetic utility. researchgate.net
Expansion into Niche Applications in Materials and Biological Sciences
The unique amphiphilic structure of this compound, featuring a polar reactive head and a long nonpolar tail, makes it an ideal candidate for niche applications in both materials and biological sciences.
In materials science , its derivatives are being explored for applications beyond simple surfactants. There is growing interest in using them to create hydrophobic polymer coatings and specialized lipid-modified surfactants. A particularly innovative application is in the synthesis of organic ionic salts. These materials, which can be designed to be liquid at or near room temperature, are being investigated as single-component, solvent-free lithium electrolytes for next-generation batteries. chemrxiv.org
In the biological sciences , this compound serves as a tool for modifying biomolecules like proteins and peptides to probe their structure and function. smolecule.com Beyond its role as a reagent, the compound itself and its derivatives are showing therapeutic potential. It has been identified as a naturally occurring metabolite in marine bacteria and certain plants under stress, exhibiting antifungal and antibacterial properties. mdpi.comsemanticscholar.orgmdpi.com This has spurred research into synthesizing novel sulfonamide derivatives with enhanced biological activity. Studies have successfully created derivatives with significant antimicrobial and antitumor effects, as well as alkanesulfonamides that act as selective COX-2 inhibitors with potent anti-inflammatory properties. acs.org
| Field | Application Area | Description | Reference |
|---|---|---|---|
| Materials Science | Advanced Electrolytes | Synthesis of organic ionic salts for use as solvent-free lithium electrolytes in batteries. | chemrxiv.org |
| Materials Science | Polymer Coatings | Creation of hydrophobic and functional surface coatings. | |
| Biological Sciences | Antimicrobial Agents | Derivatives show potent activity against various bacterial strains and potential as antitumor agents. | researchgate.nettjnpr.org |
| Biological Sciences | Anti-inflammatory Drugs | Alkanesulfonamide derivatives have been developed as selective COX-2 inhibitors. | acs.org |
| Biological Sciences | Bioconjugation | Modification of proteins and peptides to study biological structure-function relationships. | smolecule.com |
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound derivatives. In silico methods allow for the rational design of molecules with specific, tailored properties before their synthesis, saving significant time and resources.
Molecular docking studies have been employed to predict the binding affinity of this compound and its potential derivatives with biological targets. researchgate.net One such study identified the compound as a potent inhibitor of several bacterial proteins by demonstrating high binding energy at their active sites. researchgate.nettjnpr.org Beyond simple docking, a suite of computational models is used to predict pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) and bioavailability radar analyses have been used to screen phytochemicals, including this compound, highlighting their potential as effective drug-like molecules. researchgate.nettjnpr.org
Molecular dynamics simulations are also being used to understand the stability and interaction of these molecules with their targets over time. For example, simulations have analyzed the root mean square deviation (RMSD), radius of gyration (RoG), and solvent-accessible surface area (SASA) to confirm the formation of stable complexes between ligands like this compound and biological receptors, such as olfactory receptors. nih.gov These computational approaches provide a powerful platform for designing next-generation derivatives with optimized biological activity and material properties.
Interdisciplinary Research Integrating Synthesis, Characterization, and Biological Evaluation
The future of research on this compound lies in a highly integrated, interdisciplinary approach that combines the expertise of synthetic chemists, analytical scientists, and biologists. This synergistic workflow, from molecular design to final application, is crucial for translating fundamental discoveries into practical outcomes.
Several recent studies exemplify this trend:
Anticancer and Antimicrobial Agents: Researchers have synthesized novel sulfonamide-based 1,3,4-oxadiazole (B1194373) derivatives starting from this compound. These new compounds were then fully characterized using spectroscopic methods and subsequently subjected to biological screening, which revealed significant antimicrobial and antitumor activities.
Anti-inflammatory Drug Development: In a comprehensive study, new pyridinic sulfonamides were synthesized from alkanesulfonyl chlorides. acs.org The project involved not only synthesis but also physicochemical characterization (pKa determination), in vitro pharmacological evaluation against COX-1 and COX-2 enzymes, and finally, in vivo testing in animal models to confirm their anti-inflammatory properties. acs.org
Antiestrogenic Chalconesulfonamides: An integrated project focused on the synthesis of novel chalconesulfonamides. nih.gov The workflow included multi-step synthesis, complete structural confirmation via NMR, HRMS, and single-crystal X-ray analysis, and extensive biological evaluation of their antiproliferative potency against breast cancer cells. nih.gov
These case studies highlight a modern research paradigm where the synthesis of new derivatives is directly guided by biological hypotheses and the resulting compounds are rigorously characterized and tested in a continuous feedback loop. This interdisciplinary model is essential for unlocking the full potential of this compound in medicine and materials science.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 1-Octadecanesulfonyl chloride in synthetic chemistry research?
- Methodological Answer : Researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can assess purity. Elemental analysis ensures stoichiometric consistency with the molecular formula (C₁₈H₃₇ClO₂S). For novel derivatives, X-ray crystallography or mass spectrometry (MS) may further validate structural assignments. Cross-referencing observed physicochemical properties (e.g., melting point: 58–60°C, density: 0.985 g/cm³) with literature data is essential . Detailed protocols should follow guidelines for experimental reproducibility, including instrument calibration and validation of analytical conditions .
Q. How should researchers handle and store this compound to maintain its stability in laboratory environments?
- Methodological Answer : Due to its hygroscopic and reactive nature, the compound must be stored in airtight containers under inert atmospheres (e.g., nitrogen or argon) at temperatures below 25°C. Handling requires impervious nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact . Work should be conducted in a fume hood to minimize inhalation risks. Contaminated surfaces must be cleaned immediately with appropriate solvents (e.g., hexane), and waste disposed of following institutional hazardous material protocols. Safety Data Sheets (SDS) should be consulted for emergency measures, including first-aid procedures for accidental exposure .
Advanced Research Questions
Q. What experimental design considerations are critical when employing this compound in multi-step organic syntheses, particularly regarding competing reactivity or intermediate instability?
- Methodological Answer : The sulfonyl chloride group’s electrophilicity necessitates careful control of reaction conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) should balance solubility and minimize hydrolysis. Temperature optimization (often 0–25°C) is critical to suppress side reactions like sulfonate ester formation. Sequential addition of reagents or use of scavengers (e.g., molecular sieves) can mitigate moisture interference. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to detect intermediates. For unstable intermediates, in situ derivatization or cryogenic conditions may stabilize products .
Q. How can researchers address discrepancies in reported reaction yields when using this compound under varying catalytic conditions?
- Methodological Answer : Systematic variation of catalytic parameters (e.g., base strength, solvent polarity, and temperature) is required to identify optimal conditions. Control experiments should isolate variables—for example, testing the same reaction with/without catalysts like triethylamine or DMAP. Reproducibility can be enhanced by rigorous drying of solvents and substrates. Statistical tools (e.g., ANOVA) help quantify the significance of yield differences. Literature reviews must prioritize peer-reviewed studies over gray literature, and meta-analyses should account for methodological variations (e.g., stoichiometry, workup procedures) .
Q. In spectroscopic analysis of this compound derivatives, what methodologies effectively distinguish between regioisomeric products formed during sulfonation reactions?
- Methodological Answer : 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), resolve overlapping signals to assign regioisomers. Differential scanning calorimetry (DSC) can detect polymorphic variations in crystalline products. Computational methods (e.g., density functional theory) predict NMR chemical shifts or IR spectra for comparison with experimental data. For ambiguous cases, chemical derivatization (e.g., forming crystalline salts) or single-crystal X-ray diffraction provides definitive structural evidence. Detailed spectral data must be archived in supplementary materials to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
